2-bromo-N-quinolin-5-ylbenzamide is a complex organic compound characterized by the presence of a bromine atom, a quinoline moiety, and a benzamide functional group. This compound is of interest in various fields of chemistry, particularly medicinal chemistry, due to its potential biological activity and utility in synthetic applications.
The compound can be synthesized from simpler starting materials through various chemical reactions, including bromination and amide formation. It is often derived from quinoline derivatives and benzamide precursors, making it accessible for research and industrial applications.
2-bromo-N-quinolin-5-ylbenzamide falls under the category of brominated aromatic compounds and benzamides. Its structure incorporates elements from both heterocyclic chemistry, due to the quinoline ring, and aromatic chemistry, due to the benzamide component.
The synthesis of 2-bromo-N-quinolin-5-ylbenzamide typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using continuous flow reactors for larger scale synthesis can enhance efficiency and safety by providing consistent reaction conditions.
The molecular structure of 2-bromo-N-quinolin-5-ylbenzamide can be represented as follows:
This indicates that the compound consists of 16 carbon atoms, 13 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.
Key structural data includes:
2-bromo-N-quinolin-5-ylbenzamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-bromo-N-quinolin-5-ylbenzamide largely depends on its application in medicinal chemistry. It may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known for interacting with various biological targets, potentially leading to therapeutic effects.
Key chemical properties include:
2-bromo-N-quinolin-5-ylbenzamide has several scientific uses:
2-Bromo-N-quinolin-5-ylbenzamide (C₁₆H₁₁BrN₂O, MW: 327.18) exemplifies strategic molecular design in anticancer drug discovery. The planar benzamide-quinoline system enables DNA intercalation and π–π stacking interactions with biological targets, while the bromine atom at the ortho-position of the benzoyl ring creates a steric and electronic niche for targeted protein binding. The molecule's rotational flexibility around the C–N amide bond allows conformational adaptation to enzyme active sites, as evidenced by crystallographic studies of related quinolinones demonstrating intramolecular hydrogen bonding that stabilizes bioactive conformations [3]. This scaffold’s drug-like properties are reflected in its calculated logP value of ~3.2, balancing membrane permeability and aqueous solubility—a critical feature for intracellular drug delivery [4] [5]. The carbonyl group adjacent to the quinoline nitrogen participates in hydrogen-bonding networks crucial for target engagement, as observed in structurally similar EGFR inhibitors [2].
Table 1: Key Structural Descriptors of 2-Bromo-N-quinolin-5-ylbenzamide
Property | Value/Characteristic | Biological Relevance |
---|---|---|
Molecular Formula | C₁₆H₁₁BrN₂O | Defines elemental composition and mass |
Ring Systems | Benzene + Quinoline | Planar regions for DNA/protein intercalation |
Bromine Position | ortho- to benzamide carbonyl | Steric bulk for target selectivity |
Tautomeric Potential | Ketone-enol equilibrium | Metal chelation capacity |
Calculated logP | ~3.2 | Optimal membrane permeability |
The bromine atom serves dual roles: as a strong electron-withdrawing group (Hammett σₘ = 0.37), it polarizes the benzamide ring, enhancing hydrogen bond acceptor capacity of the carbonyl oxygen by ~30% compared to non-halogenated analogs. Concurrently, its steric bulk (van der Waals radius: 1.85 Å) creates a defined molecular topology that selectively fits hydrophobic enzyme pockets, as demonstrated in docking studies of analogous bromoquinoline derivatives [4] [9]. Hybridization of the quinoline scaffold (a privileged structure in antimalarials like quinine) with benzamide (renowned for protease inhibition) generates synergistic bioactivity. This molecular fusion enables dual-targeting capabilities—quinoline intercalates nucleic acids while the bromobenzamide moiety inhibits kinase ATP-binding domains. Such hybridization is evidenced in related compounds showing IC₅₀ values below 2 μM against breast cancer cells [2] [8]. The para-linkage of benzamide to quinoline (position 5) maximizes conjugation, extending the π-system to enhance DNA affinity, whereas meta- or ortho-linkages reduce potency by >50% in comparative assays [5].
Quinoline-benzamide hybrids emerged from three decades of rational heterocycle optimization. Early work (1990s) focused on unsubstituted quinoline-benzamides as antimicrobials, revealing modest activity. The strategic incorporation of halogens—particularly bromine—at C₂ of benzamide (early 2000s) marked a turning point, boosting anticancer potency 8-fold by enhancing target affinity and metabolic stability [3] [7]. This innovation aligned with the "halogen renaissance" in medicinal chemistry, where bromine’s role evolved from mere steric blocker to an active participant in halogen bonding (e.g., C–Br···O=C interactions with kinase residues) [9]. Concurrently, research on 8-hydroxyquinoline derivatives like clioquinol demonstrated that quinoline metal-chelating capacity could be harnessed for anticancer effects, inspiring the development of halogenated hybrids to exploit collateral sensitivity in multidrug-resistant cancers [7]. The specific combination of bromine with the N-quinolin-5-ylbenzamide scaffold represents an evolutionary response to limitations of early quinoline drugs—poor bioavailability and target ambiguity—by optimizing steric and electronic profiles for modern targeted therapies [3] [8].
"The 2-bromobenzamide moiety is indispensable for activity—removing bromine or shifting it to meta-position reduces potency 4-fold. Trimethoxy substitutions on the benzamide ring enhance tubulin binding by occupying a hydrophobic subpocket." [8]
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1